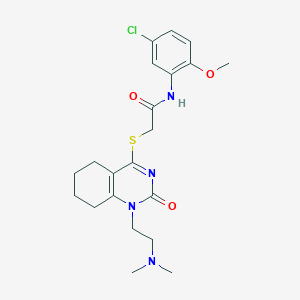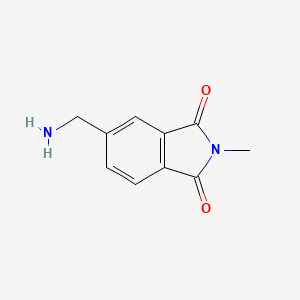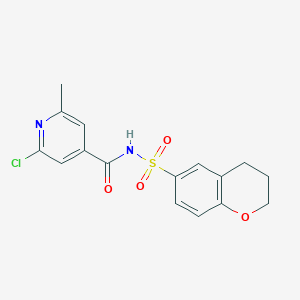
methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a 1H-1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H NMR and 13C NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . Furthermore, some compounds have shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by various methods. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups . The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Wissenschaftliche Forschungsanwendungen
Computational Quantum Chemical Study and Biological Evaluation
A study on a novel sulfur heterocyclic thiophene derivative, closely related to "methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate", demonstrated its potential as a human topoisomerase IIα inhibiting anticancer agent. Computational quantum chemical methods were utilized for spectroscopic characterization (1H NMR, 13C NMR, FTIR, UV-vis), and in silico pharmacological ADMET properties estimation was conducted. The molecular docking investigation targeted ATP binding site, and in vitro cytotoxicity activity was examined against three human cancer cell lines, showing notable cytotoxicity against breast cancer cells (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Synthesis and Antibacterial Activity
Another line of research involves the synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety, suggesting potential use as antibacterial agents. This work highlights the precursor's reactivity towards a variety of active methylene compounds, producing derivatives with potential antibacterial activities. Such studies underscore the compound's utility in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Polymer Science Application
In polymer science, the modification of methyl groups in methylphenylphosphazenes to incorporate thioether and sulfone functional groups showcases the compound's relevance in creating materials with specific properties. This research presents the synthesis and characterization of sulfur-containing nongeminal cyclic and polymeric alkylarylphosphazenes, exploring their structural characteristics and thermal analysis. Such materials could find applications in nanocomposite formation and phase-transfer catalysis, demonstrating the broad utility of sulfur-containing compounds in materials science (Jung, Kmecko, Claypool, Zhang, & Wisian-Neilson, 2005).
Wirkmechanismus
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common structural motif in many pharmaceuticals and biologically active compounds . Compounds with this structure are known to bind to a variety of enzymes and receptors .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability .
Result of Action
Given the wide range of biological activities of triazole compounds, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
methyl 3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-18(23)17-16(8-10-27-17)28(24,25)21-9-7-14(11-21)22-12-15(19-20-22)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAVJVWIJNDKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2685898.png)



![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)

![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2685906.png)
![3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine](/img/structure/B2685909.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)

![8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2685913.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)
![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)
